3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethyl, and sulfonamide groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by bromination and sulfonation reactions. One common method includes the use of a palladium-catalyzed coupling reaction under ambient pressure . Industrial production methods often employ eco-friendly catalysts such as Amberlyst-70, which offers a simple reaction workup and valuable attributes .
Chemical Reactions Analysis
3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic intermediates.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as arylhydrazines and sulfonic acid hydrazides.
Major Products: These reactions often yield derivatives like ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates and N-sulfonic derivatives.
Scientific Research Applications
3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and sulfonamide groups play crucial roles in binding to active sites, leading to inhibition or activation of specific pathways . The compound’s tautomeric and conformational preferences also influence its reactivity and biological activity .
Comparison with Similar Compounds
3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives such as:
4-bromopyrazole: Used in the synthesis of pharmaceutical compounds.
3(5)-aminopyrazoles: Explored as precursors in the synthesis of condensed heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: Known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLBRFMEEYCBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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